molecular formula C16H17NO6S B12130055 3-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid

3-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B12130055
M. Wt: 351.4 g/mol
InChI Key: VOJITLZDVITQIT-LCYFTJDESA-N
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Description

3-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid is a complex organic compound with a molecular formula of C14H13NO5S. This compound is part of the thiazolidinone family, known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with thiazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

3-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the ethoxy and methoxy groups in 3-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. These structural features distinguish it from other similar compounds and contribute to its diverse applications .

Properties

Molecular Formula

C16H17NO6S

Molecular Weight

351.4 g/mol

IUPAC Name

3-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C16H17NO6S/c1-3-23-11-5-4-10(8-12(11)22-2)9-13-15(20)17(16(21)24-13)7-6-14(18)19/h4-5,8-9H,3,6-7H2,1-2H3,(H,18,19)/b13-9-

InChI Key

VOJITLZDVITQIT-LCYFTJDESA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)O)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)O)OC

Origin of Product

United States

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